[(4-methoxyphenyl)methyl]({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine
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Overview
Description
(4-methoxyphenyl)methyl-1H-pyrazol-4-yl]methyl})amine is an organic compound that features a methoxyphenyl group and a pyrazolyl group connected via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methoxyphenyl)methyl-1H-pyrazol-4-yl]methyl})amine typically involves the reaction of 4-methoxybenzyl chloride with {[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-methoxyphenyl)methyl-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
(4-methoxyphenyl)methyl-1H-pyrazol-4-yl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4-methoxyphenyl)methyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
(4-methoxyphenyl)methyl-1H-pyrazol-4-yl]methyl})amine can be compared with similar compounds such as:
(4-methoxyphenyl)methyl-1H-pyrazol-4-yl]methyl})amine: Similar in structure but with different substituents on the aromatic ring.
(4-hydroxyphenyl)methyl-1H-pyrazol-4-yl]methyl})amine: Contains a hydroxyl group instead of a methoxy group, leading to different chemical properties and reactivity.
(4-chlorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine: Contains a chlorine atom, which can influence its biological activity and chemical reactivity.
The uniqueness of (4-methoxyphenyl)methyl-1H-pyrazol-4-yl]methyl})amine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H21N3O |
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Molecular Weight |
259.35 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-N-[(1-propan-2-ylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C15H21N3O/c1-12(2)18-11-14(10-17-18)9-16-8-13-4-6-15(19-3)7-5-13/h4-7,10-12,16H,8-9H2,1-3H3 |
InChI Key |
FBNJKNXWUOXONL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)CNCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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